

# Discovery and Initial Characterization of CCF642: A Technical Whitepaper

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This document provides an in-depth technical overview of the discovery, mechanism of action, and initial characterization of **CCF642**, a novel and potent inhibitor of Protein Disulfide Isomerases (PDI) with significant anti-cancer activity, particularly in the context of multiple myeloma.

#### Introduction

Multiple myeloma, a malignancy of plasma cells, is characterized by the high-level secretion of disulfide bond-rich proteins, primarily immunoglobulins. This places a significant burden on the endoplasmic reticulum (ER) and its protein folding machinery. A key component of this machinery is the Protein Disulfide Isomerase (PDI) family of enzymes, which are responsible for the correct formation of disulfide bonds in nascent polypeptides. The dependence of multiple myeloma cells on PDI presents a therapeutic vulnerability. **CCF642** was identified through a mechanistically unbiased screening approach as a potent inhibitor of PDI that induces acute ER stress and apoptosis in multiple myeloma cells.[1][2][3] This document details the initial findings on **CCF642**, its efficacy, and its mode of action.

# Discovery of CCF642

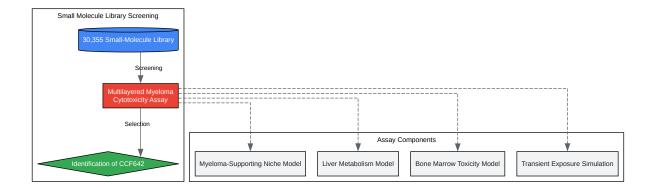
**CCF642** was identified from a screen of a 30,355 small-molecule library.[1][2][4] The screening process was designed to model several key barriers to clinical success, including liver metabolism, diffusion requirements, transient drug exposure, the tumor-supporting niche, and



bone marrow toxicity.[1][2] This multi-layered cytotoxicity assay identified **CCF642** as a bone marrow-sparing compound with potent anti-myeloma activity.[1][2][4]

## **Initial Screening Workflow**

The initial screening process was a multi-step workflow designed to identify compounds with promising therapeutic potential against multiple myeloma while minimizing off-target toxicity.



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Caption: Workflow for the discovery of CCF642.

# In Vitro Activity and Potency

**CCF642** demonstrated potent and broad anti-multiple myeloma activity across a panel of cell lines. It also exhibited significantly greater PDI inhibition compared to previously established inhibitors.

# Cytotoxicity in Multiple Myeloma Cell Lines

**CCF642** exhibited a submicromolar IC50 in all 10 multiple myeloma cell lines tested, indicating broad efficacy.[1][2][4][5]



Cell Line	IC50 (μM)
MM1.S	Submicromolar
MM1.R	Submicromolar
KMS-12-PE	Submicromolar
KMS-12-BM	Submicromolar
NCI-H929	Submicromolar
U266	Submicromolar
RPMI 8226	Submicromolar
JJN-3	Submicromolar
HRMM.09-luc	Submicromolar
5TGM1-luc	Submicromolar

## **PDI** Inhibition

CCF642 is a potent inhibitor of PDI reductase activity, with an IC50 of 2.9  $\mu$ M.[5] In vitro assays demonstrated that CCF642 is approximately 100-fold more potent than the established PDI inhibitors PACMA 31 and LOC14.[1][2][4]

Compound	PDI Inhibition Potency
CCF642	~100x more potent than PACMA 31 and LOC14[1][2][4]
PACMA 31	Baseline
LOC14	Baseline

## **Mechanism of Action**

The anti-myeloma activity of **CCF642** is attributed to its inhibition of PDI, leading to acute ER stress and subsequent apoptosis.[1][5]



## **Target Identification**

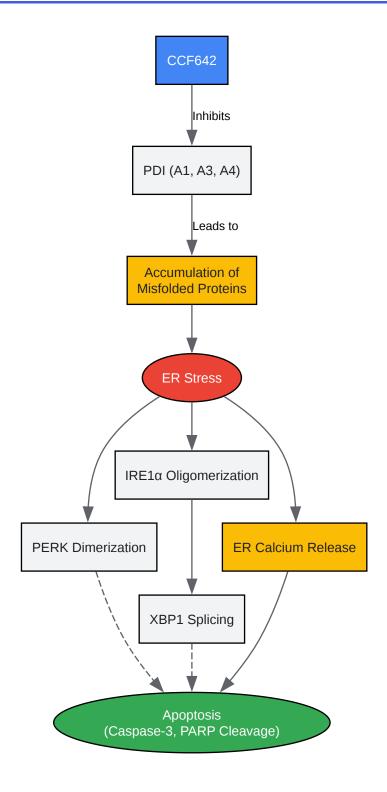
An active biotinylated analog of **CCF642** (B-**CCF642**) was used to identify its binding partners in multiple myeloma cells. This approach confirmed that **CCF642** binds to the PDI isoenzymes A1, A3, and A4.[1][2][4] Computational modeling suggests a novel covalent binding mode in the active-site CGHCK motifs of these enzymes.[1][4]

## **Induction of ER Stress and Apoptosis**

Inhibition of PDI by **CCF642** leads to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This is characterized by:

- PERK and IRE1-α Activation: Treatment of multiple myeloma cells with CCF642 (3 μM) leads to the dimerization of PERK (via phosphorylation) and oligomerization of IRE1-α within 30 minutes.[1][5]
- XBP1 Splicing: Activated IRE1-α mediates the unconventional splicing of XBP1 mRNA.
   Spliced XBP1 (XBP-1s) was detected within 2 hours of CCF642 treatment.[1]
- Calcium Release: The acute ER stress caused by CCF642 induces the release of calcium from the ER into the cytoplasm, a key event in initiating apoptosis.[1][5]
- Apoptosis Induction: The culmination of these events is the induction of apoptosis, as
  evidenced by the cleavage of caspase-3 and PARP.[1] Pre-treatment with the intracellular
  calcium chelator BAPTA AM delayed this cleavage, confirming the role of calcium release in
  apoptosis.[1]





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Caption: Signaling pathway of CCF642-induced apoptosis.

# **In Vivo Efficacy**



The anti-myeloma activity of CCF642 was evaluated in a syngeneic mouse model.

#### **Animal Model and Treatment**

- Model: C57BL/KaLwRij mice were engrafted with 5TGM1-luc myeloma cells.[1]
- Treatment: CCF642 was administered at 10 mg/kg via intraperitoneal injection, three times a week.[5]
- Comparison: The efficacy of CCF642 was compared to the first-line multiple myeloma therapeutic, bortezomib.[1]

#### Results

**CCF642** displayed potent in vivo efficacy, significantly prolonging the lifespan of the mice and suppressing tumor growth to a degree comparable to bortezomib.[1][5]

# **Experimental Protocols**Cell Lines and Culture

Multiple myeloma cell lines (RPMI 8226, NCI-H929, MM1.S, MM1.R, U266, etc.) were used.[1] [4] Specific culture conditions were not detailed in the provided search results.

# **PDI Activity Assay**

PDI reductase activity was measured using di-eosin-diglutathione (di-E-GSSG) as a pseudo-substrate.[1][4] The reduction of di-E-GSSG by PDI was monitored by an increase in fluorescence.[6]

## **Western Blot Analysis**

MM1.S cells were treated with 3  $\mu$ M **CCF642** for various time points (0.5 to 6 hours).[5] Standard western blotting techniques were used to detect the phosphorylation of PERK, oligomerization of IRE1- $\alpha$ , and cleavage of caspase-3 and PARP.[1][7]

## **Biotinylated CCF642 Pulldown Assay**



An active biotinylated analog of **CCF642** (B-**CCF642**) was used to identify its binding targets.[1] [7] MM1.S cells were treated with B-**CCF642**, and the cell lysate was probed with streptavidin to identify biotinylated proteins.[7]

#### **Animal Studies**

C57BL/KaLwRij mice (6-8 weeks old) were injected with 5TGM1-luc cells via the tail vein.[1] **CCF642** was formulated with albumin and administered intraperitoneally.[1] Tumor growth was monitored by live imaging using Xenogen IVIS after the injection of luciferin.[1]

#### Conclusion

CCF642 is a novel, potent, and bone marrow-sparing PDI inhibitor with significant in vitro and in vivo activity against multiple myeloma.[1] Its unique mechanism of inducing acute ER stress and apoptosis through PDI inhibition makes it a promising candidate for further preclinical and clinical development.[1][2] The efficacy of CCF642 is comparable to the established therapeutic bortezomib, and it may be effective in the context of bortezomib resistance.[1] Further optimization of CCF642 has led to the development of analogs like CCF642-34 with improved properties.[6][7][8]

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